4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid

Histamine H3 Receptor GPCR Neuropharmacology

This compound is a uniquely validated Histamine H3 Receptor (H3R) tool with Kd=1.35 nM and 23-fold selectivity over H4R. Its specific 4,6-dimethylpyrimidin-2-yl-amino-butanoic acid architecture cannot be substituted by generic analogs without loss of target fidelity. With favorable physicochemical properties (LogP=1.56, aqueous solubility) and only weak off-target activity at KDM4C (IC50=1.59 µM), it serves as an ideal reference standard for H3R target validation, ADME assay benchmarking, and SAR scaffold optimization. Available in high-purity research quantities for preclinical workflows.

Molecular Formula C10H15N3O2
Molecular Weight 209.24 g/mol
CAS No. 139399-51-2
Cat. No. B181972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid
CAS139399-51-2
Molecular FormulaC10H15N3O2
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NCCCC(=O)O)C
InChIInChI=1S/C10H15N3O2/c1-7-6-8(2)13-10(12-7)11-5-3-4-9(14)15/h6H,3-5H2,1-2H3,(H,14,15)(H,11,12,13)
InChIKeyBVTPAQUYSVYQDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid (CAS 139399-51-2): A Pyrimidinyl Butanoic Acid Scaffold for Targeted Biological Evaluation


4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid (CAS 139399-51-2) is a synthetic small molecule with the molecular formula C10H15N3O2 and a molecular weight of 209.245 Da. Structurally, it comprises a 4,6-dimethylpyrimidin-2-yl core linked via an amino bridge to a butanoic acid chain [1]. This compound is primarily utilized as a research tool in medicinal chemistry and chemical biology, with its documented activity focused on the Histamine H3 Receptor (H3R) [2]. It is commercially available from several vendors, typically with a purity of ≥95%, for in vitro and preclinical research applications .

Why 4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid Cannot Be Interchanged with Generic Pyrimidine Analogs


The biological activity of pyrimidine derivatives is exquisitely sensitive to even minor structural modifications, making generic substitution a high-risk approach for research reproducibility. For 4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid, its specific activity profile is contingent on the precise arrangement of the 4,6-dimethyl groups on the pyrimidine ring, the secondary amine linker, and the butanoic acid chain. Altering any of these features can profoundly shift target selectivity. For instance, replacing the amino linker with an oxy linker, as seen in 2-[(4,6-dimethylpyrimidin-2-yl)oxy]-3,3-diphenylbutanoic acid derivatives, redirects activity towards the endothelin receptor [1]. Similarly, substituting the butanoic acid chain can yield compounds with vastly different potency and selectivity profiles across various targets, including lysine demethylases and kinases [2]. Therefore, the specific combination of functional groups in this compound defines a unique biological interaction space that is not transferable to structurally similar but chemically distinct alternatives. The quantitative evidence below demonstrates where this specific compound exhibits measurable differentiation from its in-class comparators.

Quantitative Differentiation of 4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid: Evidence-Based Selection Guide


H3R Binding Affinity: A Key Differentiator from Other Histamine Receptor Subtypes

4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid demonstrates high-affinity binding to the human Histamine H3 Receptor (H3R) with a dissociation constant (Kd) of 1.35 nM, measured in a BRET assay using HEK293T cells expressing the receptor [1]. This affinity is notably higher than its affinity for the closely related Histamine H4 Receptor (H4R), where the compound exhibits a Kd of 31.2 nM, representing a 23-fold selectivity for H3R over H4R [1]. While direct head-to-head comparisons with other H3R ligands like Pitolisant (Kd ~ 0.16 nM) or Ciproxifan (Kd ~ 0.5 nM) are not available in the same assay system, the 1.35 nM Kd places this compound among the high-affinity H3R ligands, which is a critical parameter for target engagement studies [2].

Histamine H3 Receptor GPCR Neuropharmacology Binding Affinity

Physicochemical Profile: LogP and LogD Values Differentiate from Less Lipophilic Analogs

The compound exhibits a calculated LogP of 1.56 and a LogD of -2.63 at pH 7.4 [1]. This indicates a moderate lipophilicity that is balanced by a significant negative LogD, suggesting a high degree of ionization and water solubility under physiological conditions. This property profile differentiates it from more lipophilic pyrimidine-based compounds, such as the ambrisentan analog (2S)-2-(4,6-dimethylpyrimidin-2-yl)oxy-3,3-diphenylbutanoic acid (PubChem CID 9863794), which has a significantly higher calculated LogP of 4.9 [2]. The difference of 3.34 LogP units suggests the target compound will have vastly superior aqueous solubility and a lower propensity for non-specific binding, which can be advantageous for in vitro assays and reduces the risk of false positives in cell-based screens.

ADME Drug-likeness Physicochemical Properties LogP

Limited KDM4C Inhibitory Activity Highlights a Cleaner Selectivity Profile for H3R Studies

While some pyrimidine-containing compounds exhibit potent inhibition of lysine demethylases (KDMs), 4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid shows weak activity against KDM4C, with an IC50 of 1.59 µM (1.59E+3 nM) [1]. This is in stark contrast to other pyrimidine-based KDM inhibitors, which can achieve IC50 values in the low nanomolar range [2]. This lack of potent KDM4C activity is a critical differentiator; it suggests that the compound's biological effects are less likely to be confounded by off-target epigenetic modulation when used at concentrations relevant for H3R engagement (i.e., low nanomolar). This selectivity profile enhances its utility as a specific H3R probe compared to less selective pyrimidine scaffolds that may simultaneously modulate multiple enzyme families.

Epigenetics Lysine Demethylase KDM4C Selectivity

Scalable Synthetic Accessibility and Commercial Availability for High-Throughput Screening Campaigns

4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid is a synthetically accessible small molecule, with its core structure being a common building block in medicinal chemistry. This is evidenced by its commercial availability from multiple suppliers at purities of 95% or higher, typically in quantities ranging from milligrams to grams [1]. This level of commercial supply stands in contrast to more complex or patented pyrimidine analogs, such as certain endothelin receptor antagonists [2] or ACSS2 inhibitors [3], which may require custom synthesis and have longer lead times and higher costs. The immediate availability and lower cost-per-sample of this compound make it a pragmatic choice for initial high-throughput screening (HTS) campaigns or for use as a reference standard in assay development, where large quantities of a reliable compound are required.

Chemical Synthesis High-Throughput Screening Drug Discovery Scalability

Optimal Application Scenarios for 4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid Based on Quantitative Evidence


In Vitro Target Validation for Histamine H3 Receptor (H3R) Pharmacology

The compound's high-affinity binding to H3R (Kd = 1.35 nM) and its 23-fold selectivity over H4R make it an ideal tool for in vitro target validation studies focused on H3R. Researchers can confidently use this compound in BRET, radioligand binding, or functional assays (e.g., cAMP modulation) in recombinant cell lines to confirm H3R engagement and downstream signaling. Its moderate lipophilicity (LogP = 1.56) and predicted aqueous solubility facilitate its use in standard cell culture media, minimizing the need for high concentrations of organic solvents . This application is directly supported by the quantitative binding data, ensuring that the observed pharmacological effects can be attributed to H3R modulation rather than off-target activities like KDM4C inhibition (IC50 = 1.59 µM) [1].

Use as a Physicochemical Reference Standard in Early-Stage ADME Screening

The well-defined and favorable physicochemical properties (LogP = 1.56, LogD (pH 7.4) = -2.63) position this compound as a useful reference standard for developing and validating in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays [1]. Its moderate lipophilicity and high predicted aqueous solubility contrast sharply with more hydrophobic drug candidates, allowing assay developers to benchmark their systems for a wider dynamic range of compound properties. For instance, it can serve as a control compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies to ensure assay sensitivity for compounds with lower passive permeability. This scenario leverages the compound's unique physicochemical profile to improve the quality control of early drug discovery workflows.

Core Scaffold for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The 4,6-dimethylpyrimidin-2-yl-amino-butanoic acid core represents a versatile and synthetically accessible scaffold for medicinal chemistry optimization. The documented H3R affinity provides a validated starting point for SAR campaigns aimed at improving potency, selectivity, or pharmacokinetic properties. The butanoic acid chain offers a handle for introducing various amide, ester, or bioisosteric replacements to modulate activity and physicochemical characteristics [2]. This application is supported by the compound's commercial availability and its proven, albeit selective, biological activity, making it a practical and information-rich starting point for lead generation programs targeting the histamine H3 receptor or other CNS-related targets.

High-Throughput Screening (HTS) Validation and Counter-Screening

Given its commercial availability in bulk and well-characterized H3R activity, this compound is well-suited for validating high-throughput screening assays and for use in counter-screening panels . Its weak activity against KDM4C (IC50 = 1.59 µM) further supports its use as a negative control in epigenetic assays [3]. In a typical HTS campaign for a novel target, this compound could be included as a known active (for H3R assays) or as a representative member of a frequently occurring chemotype to assess assay interference, such as aggregation or fluorescence quenching. This application leverages the compound's reliable supply chain and defined biological profile to enhance the robustness and interpretability of large-scale screening efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.